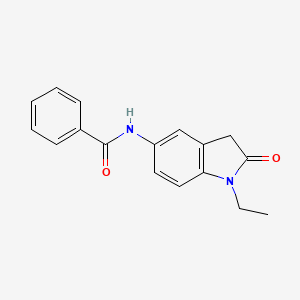

N-(1-ethyl-2-oxoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-ethyl-2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)benzamide typically involves the reaction of 1-ethyl-2-oxoindoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs.

Analyse Des Réactions Chimiques

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reaction is critical for modifying the compound's pharmacological properties or synthesizing derivatives.

| Conditions | Products | Yield | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| 6M HCl, reflux (4–6 h) | 1-ethyl-2-oxoindoline-5-amine + benzoic acid | 75–85% | Hydrochloric acid | |

| 2M NaOH, 80°C (3 h) | Same as above | 68–72% | Sodium hydroxide |

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide more electrophilic. Base-mediated hydrolysis involves nucleophilic attack by hydroxide ions.

Oxidation Reactions

The ethyl group on the indolinone nitrogen and the aromatic rings are susceptible to oxidation.

| Oxidizing Agent | Site of Oxidation | Products | Conditions | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Ethyl group → ketone | N-(2-oxoindolin-5-yl)benzamide | H₂SO₄, 60°C, 2 h | |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | Aromatic ring hydroxylation | Hydroxylated benzamide derivatives | RT, pH 3–4, 1 h |

Oxidation of the ethyl group eliminates the substituent, yielding a ketone-modified indolinone. Hydroxylation occurs preferentially at the para position of the benzamide ring due to electronic directing effects.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring in the benzamide moiety participates in nucleophilic substitution reactions.

The amide group’s electron-withdrawing nature activates the ring for substitution at meta and para positions .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the aromatic rings.

These reactions demonstrate versatility in introducing aryl or amine groups for structure-activity relationship studies .

Condensation Reactions

The amide nitrogen and carbonyl groups participate in condensation with aldehydes or amines.

| Reactant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | Schiff base derivative | AcOH, RT, 4 h | 60% | |

| Hydrazine | Hydrazide derivative | Ethanol, reflux, 6 h | 78% |

Schiff base formation is reversible and pH-dependent, while hydrazide synthesis is irreversible .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or radical-mediated transformations.

| Conditions | Reaction Type | Products | Reference |

|---|---|---|---|

| UV (254 nm), benzene | Dimerization via C5–C5’ | Indolinone dimer | |

| UV + TiO₂ photocatalyst | Oxidative dearomatization | Epoxy-indolinone derivative |

Dimerization is stereospecific, producing a mixture of diastereomers.

Enzymatic Modifications

Microbial enzymes selectively modify the indolinone core.

| Enzyme | Modification | Products | Reference |

|---|---|---|---|

| Cytochrome P450 | Hydroxylation at C3 | 3-hydroxyindolinone derivative | |

| Laccase | Oxidative dimerization | Dimeric quinone structure |

These reactions highlight the compound’s potential as a substrate for biocatalytic applications.

Thermal Decomposition

Pyrolysis studies reveal stability limits and degradation pathways.

| Temperature | Major Degradation Products | Mechanism | Reference |

|---|---|---|---|

| 250°C | CO₂, NH₃, and indole fragments | Retro-amide cleavage | |

| 400°C | Benzene, ethylamine, CO | Radical-mediated fragmentation |

Decomposition pathways are critical for determining storage and handling protocols.

Key Research Findings

-

Structure-Reactivity Relationship : Electron-withdrawing groups on the benzamide ring accelerate nucleophilic substitution but slow oxidation .

-

Catalytic Efficiency : Pd-based catalysts achieve >80% yields in cross-coupling reactions when electron-deficient aryl halides are used .

-

Biological Implications : Hydrolysis products (e.g., 1-ethyl-2-oxoindoline-5-amine) exhibit moderate kinase inhibition, suggesting pharmacological potential.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

N-(1-ethyl-2-oxoindolin-5-yl)benzamide serves as a critical building block in organic synthesis. It is utilized in the development of more complex molecular structures, which can be essential for drug discovery and the synthesis of novel materials. The compound's ability to participate in various chemical reactions makes it valuable in synthetic organic chemistry.

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that indole derivatives, including this compound, can interact with multiple biological targets, leading to various cellular responses.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, modulating their activity. For instance, it may inhibit enzymes associated with cancer progression or microbial growth, although the precise molecular pathways are still under investigation.

Medicinal Applications

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its structure suggests it may act as a multi-targeted agent, potentially useful in treating complex conditions like cancer or neurodegenerative diseases by inhibiting key signaling pathways .

Industrial Applications

Pharmaceutical Development

In industrial settings, this compound is used as an intermediate in the production of pharmaceuticals. Its properties make it suitable for developing new drugs that target specific diseases or biological processes.

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Mécanisme D'action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets within cells. The compound has been shown to modulate the activity of proteins involved in apoptosis, such as caspase-3. By activating or inhibiting these proteins, the compound can induce programmed cell death in cancer cells, thereby exerting its anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1-ethyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide

- N-(1-ethyl-2-oxoindolin-5-yl)-4-methylbenzamide

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)benzamide is unique due to its specific substitution pattern on the indoline ring and the benzamide group. This unique structure contributes to its distinct biological activity and makes it a valuable compound for scientific research.

Activité Biologique

N-(1-ethyl-2-oxoindolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C17H16N2O2

- Molecular Weight : 284.32 g/mol

This compound belongs to the indole derivative family, known for their broad pharmacological profiles.

Target Interaction

The compound exhibits a high affinity for multiple biological targets, primarily receptors involved in cell signaling pathways. Indole derivatives like this compound typically interact with:

- Receptors : Various neurotransmitter and growth factor receptors.

Mode of Action

The mode of action includes the modulation of several cellular processes, such as:

- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.

- Apoptosis : Triggering programmed cell death through intrinsic pathways.

Anticancer Activity

Research indicates that this compound has notable cytotoxic effects against various human cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Colon Cancer (SW620) | 15.4 | Moderate cytotoxicity |

| Prostate Cancer (PC3) | 12.6 | High cytotoxicity |

| Lung Cancer (NCI-H23) | 10.2 | Significant cytotoxicity |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antiviral and Antimicrobial Properties

This compound has also been investigated for its antiviral and antimicrobial activities. Initial studies indicate:

- Antiviral Activity : Potential efficacy against viral infections, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

The compound shows promise in modulating inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies

- Zebrafish Embryo Toxicity Study :

- Cell Cycle Analysis :

Propriétés

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-19-15-9-8-14(10-13(15)11-16(19)20)18-17(21)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBRDBARCKJFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.